molecular formula C21H17BrN4O3S B2435237 3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223821-07-5

3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2435237
CAS RN: 1223821-07-5
M. Wt: 485.36
InChI Key: CHGYHXMOPVUFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .

Mode of Action

The compound interacts with AchE, leading to a significant reduction in AchE activity . This interaction affects normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving Reactive Oxygen Species (ROS) . Cells produce ROS through their routine metabolic pathways, but these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development . The compound’s interaction with AchE may lead to an increase in ROS, affecting different cellular components negatively .

Pharmacokinetics

It’s known that similar compounds exhibit cytotoxicity at certain concentrations . The presence of a methylene linker between the triazole and aryl substituent in similar compounds has been found to increase toxicity against human cells .

Result of Action

The compound’s action results in a dose-dependent increase in Malondialdehyde (MDA) concentration . MDA is a common biomarker for cells and tissue oxidative injury . The increase in mda concentration was found to be statistically insignificant .

Action Environment

It’s known that similar compounds show promising antiviral activity

properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-7-16(8-10-17)25-11-12-26-19(20(25)28)23-24-21(26)30-13-18(27)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYHXMOPVUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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